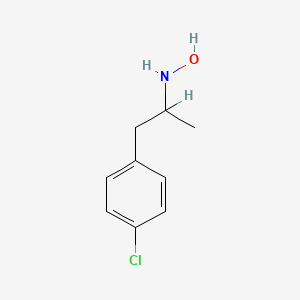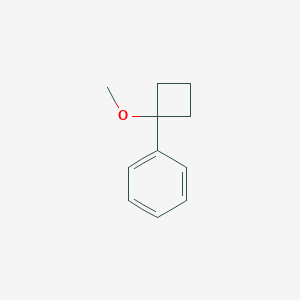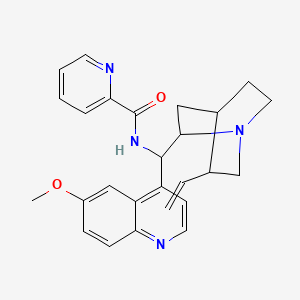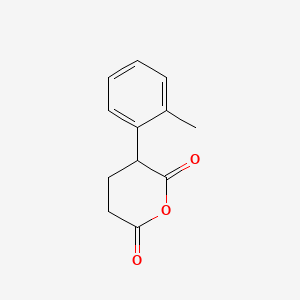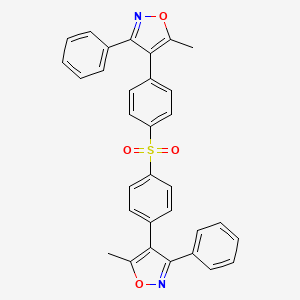
4,4'-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) involves multiple steps. One common synthetic route includes the reaction of 4,4’-sulfonylbis(4,1-phenylene) with 5-methyl-3-phenylisoxazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and may involve catalysts to facilitate the process . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency of the final product.
Análisis De Reacciones Químicas
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides.
Aplicaciones Científicas De Investigación
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Mecanismo De Acción
The mechanism of action of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) involves its interaction with molecular targets such as enzymes. Its structural similarity to COX2 inhibitors suggests that it may bind to the active site of the enzyme, blocking its activity and reducing inflammation. The specific pathways involved include the inhibition of prostaglandin synthesis, which is a key mediator of inflammation and pain.
Comparación Con Compuestos Similares
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) can be compared with other similar compounds such as:
Valdecoxib: A COX2 inhibitor with a similar structure but different pharmacological properties.
Parecoxib: The parent compound from which 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) is derived.
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Another compound with a sulfonylbis(phenylene) core but different functional groups.
The uniqueness of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) lies in its specific isoxazole groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C32H24N2O4S |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
5-methyl-4-[4-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylphenyl]-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C32H24N2O4S/c1-21-29(31(33-37-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)39(35,36)28-19-15-24(16-20-28)30-22(2)38-34-32(30)26-11-7-4-8-12-26/h3-20H,1-2H3 |
Clave InChI |
AUIOWYYONOZNHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


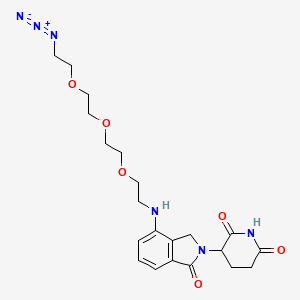
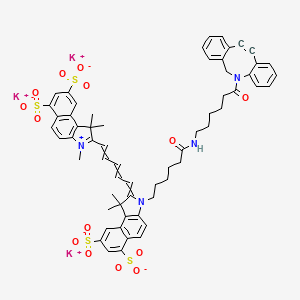
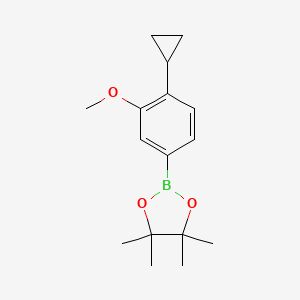
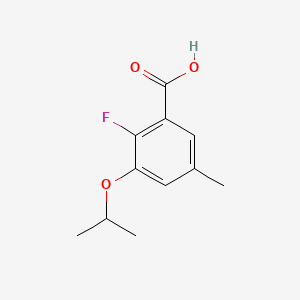
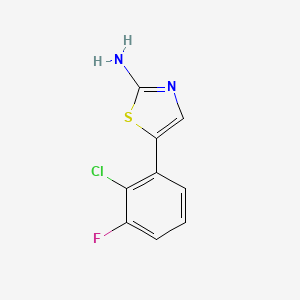
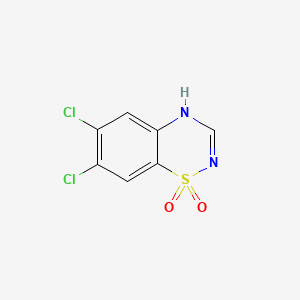
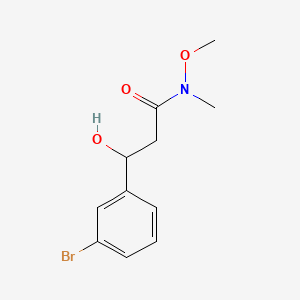
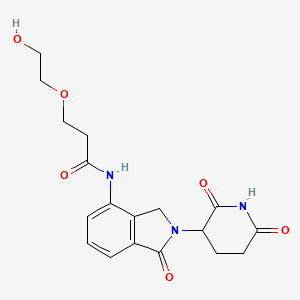
![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
